An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for [4-(aminomethyl)-2-fluorophenyl]methanamine
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for [4-(aminomethyl)-2-fluorophenyl]methanamine
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and anticipated applications of [4-(aminomethyl)-2-fluorophenyl]methanamine, also known as 2-Fluoro-1,4-benzenedimethanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework by leveraging detailed information on its non-fluorinated analog, 1,4-benzenedimethanamine, and analyzing the well-documented effects of ortho-fluoro substitution on the physicochemical and reactive properties of analogous aromatic amines. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the strategic incorporation of this and similar fluorinated diamine scaffolds into novel molecular entities.
Introduction: The Rationale for Fluorinated Diamine Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, lipophilicity, and binding interactions with biological targets. The strategic placement of fluorine on an aromatic ring can, therefore, be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
[4-(aminomethyl)-2-fluorophenyl]methanamine is a bifunctional aromatic diamine that presents an intriguing scaffold for drug discovery and polymer chemistry. The two primary aminomethyl groups offer versatile handles for derivatization, while the ortho-fluoro substituent is poised to modulate the electronic and steric properties of the benzene ring and the adjacent amino group. This guide will first detail the known properties of the parent molecule, 1,4-benzenedimethanamine, and then extrapolate the expected impact of the ortho-fluoro substitution.
Physicochemical Properties: A Comparative Analysis
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application. The following table summarizes the known properties of 1,4-benzenedimethanamine and provides predicted properties for its 2-fluoro derivative. These predictions are based on established principles of fluorine's electronic effects.
| Property | 1,4-Benzenedimethanamine (p-Xylylenediamine) | [4-(aminomethyl)-2-fluorophenyl]methanamine (Predicted) | Justification for Prediction |
| Molecular Formula | C₈H₁₂N₂[1][2] | C₈H₁₁FN₂ | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 136.19 g/mol [1][2] | 154.19 g/mol | Calculated based on the molecular formula. |
| CAS Number | 539-48-0[1] | Not available | The compound is not widely cataloged. |
| Appearance | Colorless liquid or light yellow crystals[1][3][4] | Predicted to be a colorless to pale yellow liquid or solid. | Similar to the parent compound. |
| Boiling Point | ~230 °C at 10 mmHg[5] | Predicted to be slightly higher than the parent compound. | The addition of fluorine increases the molecular weight and polarity, which generally raises the boiling point. |
| Melting Point | 60-63 °C[5] | Predicted to be similar to or slightly higher than the parent compound. | The effect of fluorine on melting point can be complex and depends on crystal packing. |
| Water Solubility | Soluble[3][5] | Predicted to have slightly lower water solubility. | The fluorine substituent will increase the hydrophobicity of the molecule.[6] |
| pKa (of amino groups) | Not readily available | Predicted to be lower than the parent compound. | The electron-withdrawing inductive effect of the ortho-fluoro group will decrease the basicity of the adjacent amino group. |
Synthesis and Reactivity
Synthesis of the Parent Compound: 1,4-Benzenedimethanamine
The industrial synthesis of 1,4-benzenedimethanamine typically proceeds from p-xylene. A common method involves the ammoxidation of p-xylene to produce terephthalonitrile, which is then catalytically hydrogenated to yield the diamine.[3]
Workflow for the Synthesis of 1,4-Benzenedimethanamine
Caption: Proposed Synthesis via Balz-Schiemann Reaction.
Route B: Nucleophilic Aromatic Substitution
This approach begins with a readily available, appropriately substituted fluorinated starting material, followed by the introduction of the aminomethyl groups.
Experimental Protocol: From 2,5-Difluorobenzonitrile
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Selective Nucleophilic Substitution: 2,5-Difluorobenzonitrile can undergo selective nucleophilic aromatic substitution at the 5-position with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent. The fluorine at the 2-position is less activated towards substitution.
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Reduction of the Nitrile: The resulting 5-amino-2-fluorobenzonitrile can then be reduced to the corresponding benzylamine.
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Introduction of the Second Aminomethyl Group: The remaining fluorine atom can then be displaced by a suitable aminomethylating agent, or alternatively, the nitrile group of the starting material could be first reduced, followed by sequential nucleophilic substitution reactions on the two fluorine atoms.
Workflow for Route B
Caption: Proposed Synthesis via Nucleophilic Aromatic Substitution.
Reactivity and the Influence of the Ortho-Fluoro Substituent
The ortho-fluoro substituent is expected to have a significant impact on the reactivity of the aminomethyl groups.
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Nucleophilicity of the Amino Groups: The fluorine atom's strong electron-withdrawing inductive effect (-I) is anticipated to decrease the electron density on the aromatic ring and, consequently, reduce the nucleophilicity of the adjacent aminomethyl group. [7]This effect is transmitted through the benzene backbone and will also have a lesser, but still present, influence on the more distant aminomethyl group.
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Intramolecular Hydrogen Bonding: A study on 2-fluorobenzylamine has shown that the ortho-fluoro substituent can participate in an intramolecular hydrogen bond with one of the hydrogens of the amino group. [8]This conformational locking can influence the molecule's shape and its interactions with other molecules.
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Steric Effects: The ortho-fluoro substituent introduces steric hindrance around the adjacent aminomethyl group, which could influence its reactivity with bulky electrophiles. [7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for [4-(aminomethyl)-2-fluorophenyl]methanamine is not available, the safety precautions can be inferred from its parent compound, 1,4-benzenedimethanamine, and other fluorinated aromatic amines.
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Corrosivity: 1,4-Benzenedimethanamine is classified as corrosive and can cause severe skin burns and eye damage. [1]It is prudent to assume that the fluorinated derivative will have similar corrosive properties.
-
Toxicity: Many aromatic amines are toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. [6]Handling should be performed in a well-ventilated fume hood.
-
Inhalation: May cause respiratory irritation. [9]
Potential Applications in Research and Drug Development
The unique structural features of [4-(aminomethyl)-2-fluorophenyl]methanamine make it a promising building block in several areas:
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Medicinal Chemistry: The two primary amine functionalities allow for the synthesis of diverse libraries of compounds for screening against various biological targets. The ortho-fluoro group can be used to fine-tune the physicochemical properties and metabolic stability of a lead compound. The rigidified conformation due to potential intramolecular hydrogen bonding could be exploited for designing conformationally constrained ligands.
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Polymer Science: Diamines are common monomers in the synthesis of polyamides and polyimides. The incorporation of a fluorinated diamine like the title compound could lead to polymers with enhanced thermal stability, chemical resistance, and unique dielectric properties.
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Asymmetric Catalysis: Chiral derivatives of this diamine could be explored as ligands for transition metal catalysts in asymmetric synthesis.
Conclusion
[4-(aminomethyl)-2-fluorophenyl]methanamine represents a valuable, albeit currently under-explored, chemical entity. By drawing upon the well-established chemistry of its non-fluorinated counterpart and the predictable electronic and steric effects of ortho-fluoro substitution, this guide provides a solid foundation for its synthesis and application. As the demand for novel fluorinated building blocks in drug discovery and materials science continues to grow, compounds like [4-(aminomethyl)-2-fluorophenyl]methanamine are poised to play an increasingly important role.
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